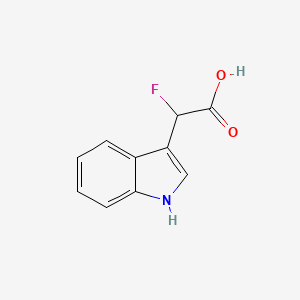

2-fluoro-2-(1H-indol-3-yl)acetic acid

Description

Significance of Indole (B1671886) and Fluorinated Indole Scaffolds in Chemical Biology

The indole ring system, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a fundamental motif in a vast array of biologically active compounds. nih.gov Its presence in the amino acid tryptophan makes it a building block for proteins and a precursor to important biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin (B1676174). The versatility of the indole scaffold allows it to interact with a wide range of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. justia.com

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a lead compound. Fluorine's unique properties, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity to target proteins, and bioavailability. ucd.ietandfonline.com In the context of indole derivatives, fluorination has been shown to improve their therapeutic potential. For instance, fluorinated indoles have demonstrated potent antiviral and anticancer activities. nih.govresearchgate.net The strategic placement of fluorine can block metabolic pathways that would otherwise deactivate the compound, thereby prolonging its therapeutic effect. ucd.ie

Historical Context and Evolution of Indole-3-acetic Acid Derivatives in Research

The history of indole-3-acetic acid (IAA) is deeply rooted in plant biology. In the late 19th century, Charles Darwin and his son Francis observed that a signal from the tip of a plant coleoptile was responsible for its bending towards light. organic-chemistry.org This "influence" was later identified as auxin, with IAA being the most common and physiologically active form. organic-chemistry.orgwikipedia.org First isolated from human urine, IAA was later confirmed as a natural plant hormone that plays a crucial role in regulating various aspects of plant growth and development. google.com

The discovery of IAA spurred the synthesis and investigation of numerous derivatives. Early research focused on developing synthetic auxins for agricultural applications. This led to the creation of compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) and 1-naphthaleneacetic acid (NAA), which were found to be more stable and potent than IAA for controlling plant growth and as herbicides at higher concentrations. wikipedia.orgwikipedia.org

In more recent decades, the focus has shifted towards the potential of IAA and its derivatives in medicine. Researchers have explored their roles in various physiological and pathological processes in animals and humans. For instance, IAA has been investigated for its potential as a prodrug in cancer therapy. google.com The ability of the indole scaffold to interact with various receptors and enzymes has made IAA derivatives attractive candidates for drug discovery programs targeting a wide range of diseases. rsc.org The evolution of research on IAA derivatives showcases a journey from fundamental plant science to the forefront of modern medicinal chemistry.

Current Research Landscape and Potential of 2-Fluoro-2-(1H-indol-3-yl)acetic Acid

While extensive research exists on fluorinated indoles and indole-3-acetic acid derivatives, dedicated studies on this compound are not widely represented in publicly available scientific literature. However, based on the known effects of alpha-fluorination of carboxylic acids and the established biological significance of the indole-3-acetic acid scaffold, we can infer its potential research directions and applications.

The introduction of a fluorine atom at the alpha-position of the carboxylic acid side chain is known to significantly alter the acidity and electronic properties of the molecule. ucd.ie This modification can influence how the compound interacts with biological targets and its metabolic fate. Research on other α-fluorinated carboxylic acids has shown that this substitution can lead to enhanced biological activity and, in some cases, can act as a bioisostere for a hydroxyl group, potentially leading to novel protein-ligand interactions. acs.org

The potential applications for this compound could span several areas:

As a tool for chemical biology: This compound could serve as a valuable probe to study auxin-binding proteins and receptors. The fluorine atom could provide a useful label for NMR studies or alter binding affinities in a predictable way, helping to elucidate the structural requirements for ligand recognition.

In medicinal chemistry: Given the broad spectrum of biological activities associated with indole derivatives, this compound and its derivatives could be investigated as potential therapeutic agents. The alpha-fluoro modification may enhance metabolic stability and cell permeability, making it a more "drug-like" molecule compared to its non-fluorinated parent compound.

In agricultural science: The development of new synthetic auxins with improved properties is an ongoing area of research. The fluorination of IAA at the alpha-position could lead to a novel plant growth regulator with altered potency, selectivity, or stability. For example, other fluorinated IAA derivatives, such as 4-trifluoromethylindole-3-acetic acid, have shown potent root formation-promoting activity. nih.gov

The synthesis of α-fluorocarboxylic acids has become more accessible through modern synthetic methods, which could facilitate the availability of this compound for research purposes. organic-chemistry.org While the current research landscape for this specific compound is sparse, its structural relationship to well-studied and biologically important molecules makes it a compelling candidate for future investigations in both academic and industrial settings.

Interactive Data Table: Comparison of Indole-3-Acetic Acid and Related Derivatives

| Compound Name | Key Structural Feature | Primary Area of Significance |

| Indole-3-acetic acid (IAA) | Unsubstituted indole and acetic acid side chain | Naturally occurring plant hormone organic-chemistry.orgwikipedia.org |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Dichlorinated phenoxyacetic acid | Synthetic auxin, herbicide wikipedia.org |

| 1-Naphthaleneacetic acid (NAA) | Naphthalene ring instead of indole | Synthetic auxin wikipedia.org |

| 4-Trifluoromethylindole-3-acetic acid | Trifluoromethyl group on the indole ring | Synthetic auxin with potent activity nih.gov |

| This compound | Fluorine at the alpha-position of the acetic acid side chain | Potential for enhanced metabolic stability and altered biological activity |

Structure

3D Structure

Properties

Molecular Formula |

C10H8FNO2 |

|---|---|

Molecular Weight |

193.17 g/mol |

IUPAC Name |

2-fluoro-2-(1H-indol-3-yl)acetic acid |

InChI |

InChI=1S/C10H8FNO2/c11-9(10(13)14)7-5-12-8-4-2-1-3-6(7)8/h1-5,9,12H,(H,13,14) |

InChI Key |

ZNESKUQVLGBOLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(C(=O)O)F |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization of 2 Fluoro 2 1h Indol 3 Yl Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. For 2-fluoro-2-(1H-indol-3-yl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a comprehensive picture of the atomic connectivity and electronic environment within the molecule. The analysis relies on interpreting chemical shifts, spin-spin coupling constants, and signal multiplicities.

¹H NMR Analysis and Proton Environments

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons of the indole (B1671886) ring, the N-H proton, and the methine proton at the alpha-position. The chemical shifts for the parent compound, indole-3-acetic acid, provide a reference for assigning these signals. nih.govchemicalbook.com

The protons on the benzene (B151609) portion of the indole ring (H-4, H-5, H-6, and H-7) typically resonate in the aromatic region, between δ 7.0 and 7.7 ppm. nih.gov The C-2 proton of the indole ring appears as a singlet or a narrow triplet around δ 7.2 ppm. bmrb.io A key feature for this compound would be the signal for the alpha-proton (H-α). Unlike the methylene (B1212753) singlet observed for indole-3-acetic acid at approximately δ 3.65 ppm, this proton would be shifted downfield due to the deshielding effect of the adjacent fluorine atom. hmdb.ca Furthermore, this H-α signal is expected to appear as a doublet of doublets, resulting from coupling to the geminal fluorine atom (a large ²JHF coupling, typically 40-60 Hz) and vicinal coupling to the C-2 proton of the indole ring (³JHH). The N-H proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift (δ > 10 ppm in DMSO-d₆), which can exchange with D₂O. nih.gov The carboxylic acid proton would also be observed as a very broad singlet at a far downfield position.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Notes |

|---|---|---|---|---|

| H-α | ~5.5 - 6.5 | Doublet of Doublets (dd) | ²JHF ≈ 45-55; ³JHH ≈ 2-4 | Shifted downfield by fluorine; couples to both F and H-2. |

| H-2 | ~7.2 - 7.4 | Doublet (d) or Triplet (t) | ³JHH ≈ 2-4 | Couples to H-α and potentially N-H. |

| H-4 | ~7.5 - 7.7 | Doublet (d) | J ≈ 7-8 | Aromatic proton adjacent to the fused ring. |

| H-5 | ~7.0 - 7.2 | Triplet (t) | J ≈ 7-8 | Aromatic proton. |

| H-6 | ~7.0 - 7.2 | Triplet (t) | J ≈ 7-8 | Aromatic proton. |

| H-7 | ~7.3 - 7.5 | Doublet (d) | J ≈ 7-8 | Aromatic proton adjacent to the pyrrole (B145914) ring. |

| N-H | >10.0 | Broad Singlet (br s) | - | Solvent-dependent; exchangeable with D₂O. |

| COOH | >12.0 | Broad Singlet (br s) | - | Solvent-dependent; exchangeable with D₂O. |

¹³C NMR Analysis and Carbon Framework Elucidation

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the spectrum would show signals for the eight carbons of the indole ring, the alpha-carbon, and the carboxyl carbon. The presence of fluorine introduces characteristic C-F couplings, which are crucial for signal assignment. libretexts.org

The carbonyl carbon of the carboxylic acid is expected at the most downfield position, typically δ 170-180 ppm. The carbons of the indole ring will appear in the range of δ 100-140 ppm, with assignments based on data from indole-3-acetic acid. nih.govchemicalbook.com The most notable feature in the spectrum will be the signal for the alpha-carbon (C-α). Due to the high electronegativity of the attached fluorine, this carbon signal will be shifted significantly downfield compared to a typical methine carbon. More importantly, it will be split into a large doublet due to one-bond coupling with the fluorine atom (¹JCF), with a typical coupling constant of 180-250 Hz. acdlabs.com Additionally, smaller two-bond (²JCF) and three-bond (³JCF) couplings are expected for the C-3 of the indole ring, the carboxyl carbon, and the C-2 carbon, respectively, further confirming the structure. libretexts.org

| Carbon | Expected Chemical Shift (ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (Hz) |

|---|---|---|---|

| C-α | 85 - 95 | Doublet (d) | ¹JCF ≈ 180-250 |

| COOH | 170 - 180 | Doublet (d) | ²JCF ≈ 20-30 |

| C-2 | 122 - 126 | Doublet (d) | ³JCF ≈ 5-10 |

| C-3 | 105 - 110 | Doublet (d) | ²JCF ≈ 20-30 |

| C-3a | 126 - 128 | Singlet (s) or small doublet | - |

| C-4 | 118 - 120 | Singlet (s) | - |

| C-5 | 121 - 123 | Singlet (s) | - |

| C-6 | 119 - 121 | Singlet (s) | - |

| C-7 | 111 - 113 | Singlet (s) | - |

| C-7a | 135 - 137 | Singlet (s) | - |

¹⁹F NMR for Fluorine Atom Characterization and Ligand Interactions

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org The chemical shift of fluorine is extremely sensitive to its electronic environment, making ¹⁹F NMR a powerful probe for structural analysis and studying intermolecular interactions. hmdb.ca

For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift for a fluorine atom on an sp³-hybridized carbon adjacent to a carboxylic acid and an aromatic ring typically falls in the range of δ -170 to -220 ppm relative to CFCl₃. wikipedia.orgucsb.edu This signal would appear as a doublet due to the large geminal coupling (²JHF) with the alpha-proton. The precise chemical shift can provide insights into the conformation of the side chain and can be monitored to study interactions with other molecules, such as proteins or receptors, where binding events often induce significant changes in the fluorine chemical shift. hmdb.ca

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. Based on the spectrum of indole-3-acetic acid, a sharp peak around 3400 cm⁻¹ is expected for the indole N-H stretch. researchgate.net The O-H stretch of the carboxylic acid will appear as a very broad band in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded dimer form common for carboxylic acids in the solid state. The C=O stretching vibration of the carboxyl group is expected as a strong, sharp band around 1700-1725 cm⁻¹. researchgate.net

The aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the indole ring give rise to several bands in the 1450-1620 cm⁻¹ region. A crucial band for this specific compound is the C-F stretch, which is typically strong and found in the 1000-1400 cm⁻¹ region of the spectrum. Its exact position can help confirm the presence of the fluorine atom. researchgate.net

| Frequency Range (cm⁻¹) | Vibration | Intensity |

|---|---|---|

| ~3400 | N-H stretch (indole) | Medium, Sharp |

| 2500 - 3300 | O-H stretch (carboxylic acid dimer) | Strong, Broad |

| >3000 | C-H stretch (aromatic) | Medium |

| 1700 - 1725 | C=O stretch (carboxylic acid) | Strong, Sharp |

| 1450 - 1620 | C=C stretch (aromatic ring) | Medium to Strong |

| 1000 - 1400 | C-F stretch | Strong |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to IR spectroscopy. While polar functional groups like C=O tend to have strong IR absorptions, non-polar, symmetric vibrations often produce strong Raman signals. Theoretical and experimental studies on the parent molecule, 1H-indole-3-acetic acid, have been used to assign its Raman spectrum. nih.gov

For this compound, the Raman spectrum would be expected to show strong bands corresponding to the vibrations of the indole ring system. Symmetric "breathing" modes of the aromatic and pyrrole rings are particularly characteristic and intense in Raman spectra. The C=C stretching vibrations of the indole ring, observed in the 1400-1650 cm⁻¹ region, would also be prominent. While the C-F bond can be Raman active, its signal is often weak compared to the aromatic ring vibrations. The analysis of the Raman spectrum, often aided by computational calculations, can provide a detailed fingerprint of the molecule's vibrational modes. nih.gov

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds. In the analysis of this compound (molecular formula C₁₀H₈FNO₂) and its derivatives, mass spectrometry serves as a primary tool for confirming the molecular formula and investigating fragmentation patterns.

Typically, using electrospray ionization (ESI) in positive ion mode, the compound would be expected to show a protonated molecule peak [M+H]⁺. For this compound, with a molecular weight of 193.17 g/mol , this peak would appear at a mass-to-charge ratio (m/z) of 194.18. High-resolution mass spectrometry (HRMS) can provide the exact mass of this ion, allowing for the unambiguous determination of the elemental composition, thus confirming the molecular formula.

The fragmentation of indole derivatives in mass spectrometry often follows characteristic pathways. scirp.org For indole-3-acetic acid (IAA), a common fragmentation involves the loss of the carboxylic acid group (as HCOOH or CO₂ and H₂O), leading to the formation of the stable 3-indolylmethyl cation (skatole cation) at m/z 130.0661. massbank.euresearchgate.net This fragment is a hallmark of many 3-substituted indoles. scirp.org

For this compound, a similar primary fragmentation would be the loss of the acetic acid moiety. However, the presence of the fluorine atom on the α-carbon would influence the fragmentation pathways. A likely fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) to yield a fragment ion. Another prominent fragmentation pathway for IAA is the decarboxylation of the [M+H]⁺ ion, leading to the ion at m/z 130. researchgate.net For the fluorinated analogue, analogous fragmentation would be expected, providing key structural information.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly robust method for analyzing indole-3-acetic acid and its metabolites in complex mixtures. nih.govresearchgate.net This technique allows for the separation of the compound from a matrix, followed by its specific detection and quantification based on characteristic precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. researchgate.net For instance, in the analysis of IAA, the transition from the precursor ion m/z 176 to the product ion m/z 130 is often monitored. researchgate.net A similar targeted approach could be developed for this compound.

X-ray Crystallography for Solid-State Structure Determination

Studies on compounds like 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole and 3-(6-fluoro-1H-indol-3-yl)-1-methylquinoxalin-2(1H)-one reveal key structural features that are likely to be present. researchgate.netresearchgate.net For example, the crystal structure of 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole shows that the indole and fluorophenyl rings adopt specific orientations relative to each other. researchgate.net

The table below presents crystallographic data for a related fluorinated indole compound, illustrating the type of detailed structural information obtained from X-ray diffraction analysis.

| Parameter | 2-[(2-Fluorophenyl)(1H-indol-3-yl)methyl]-1H-indole researchgate.net |

|---|---|

| Chemical Formula | C₂₃H₁₇FN₂ |

| Formula Weight | 340.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.0822 (5) |

| b (Å) | 9.7969 (4) |

| c (Å) | 17.6310 (8) |

| β (°) | 94.262 (2) |

| Volume (ų) | 1736.67 (14) |

| Z | 4 |

| Key Interactions | N—H⋯π, C—H⋯π, C—H⋯F |

Circular Dichroism (CD) Spectroscopy for Chiral Compounds

Circular Dichroism (CD) spectroscopy is a vital chiroptical technique used to investigate chiral molecules. nih.gov Since this compound possesses a stereocenter at the α-carbon, it exists as a pair of enantiomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light by these enantiomers, providing a unique spectrum for each.

This technique is exceptionally useful for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. nih.gov The CD spectrum is highly sensitive to the three-dimensional structure of the molecule, and the absolute configuration of an enantiomer can often be determined by comparing experimental CD spectra with those predicted by computational methods, such as time-dependent density functional theory (TD-DFT). nih.gov

For chiral carboxylic acids, chiroptical sensing methods have been developed that utilize the formation of complexes with an achiral sensor molecule. nih.gov The interaction between the chiral acid and the achiral probe can induce a strong CD signal, which can be used to determine the enantiomeric ratio of the acid with high accuracy. nih.govresearchgate.net This approach is attractive because it avoids the formation of diastereomers and leverages the inherent sensitivity of CD spectroscopy. nih.gov

In the context of this compound, each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum is characterized by positive or negative peaks (known as Cotton effects) at specific wavelengths, corresponding to the electronic transitions of the molecule's chromophores, primarily the indole ring system. The intensity of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar circular dichroism, allowing for quantitative analysis of chiral samples. This analytical method is a cornerstone in the development and quality control of chiral pharmaceutical compounds. nih.gov

Structure Activity Relationship Sar Studies of 2 Fluoro 2 1h Indol 3 Yl Acetic Acid Derivatives

Impact of Fluorine Substitution on Biological Activity and Pharmacophore Features

The introduction of a fluorine atom at the α-position of the acetic acid side chain of indole-3-acetic acid (IAA) can significantly modulate its biological properties. Fluorine's high electronegativity and small size can alter the electronic distribution, conformation, and metabolic stability of the molecule.

In some contexts, fluorination can enhance biological activity. For instance, 5-fluoroindole-3-acetic acid, when activated by horseradish peroxidase, exhibits greater cytotoxicity toward certain cancer cell lines compared to the non-fluorinated parent compound. nih.gov This increased potency is unexpected as it is oxidized more slowly by the enzyme, suggesting that the fluorine atom influences the reactivity of the resulting cytotoxic species. nih.gov The electronegative effect of fluorine can increase the potency of compounds by affecting their interaction with enzymes. nih.govrsc.org

However, the effect of fluorine substitution is not universally enhancing and is dependent on its position on the indole (B1671886) ring. Studies on ring-substituted indole-3-acetic acids have shown that 4- and 7-fluoroindole-3-acetic acid exhibit blue shifts in their absorption spectra, while 6-fluoroindole-3-acetic acid has a significantly higher fluorescence quantum yield compared to IAA. nih.gov The position of the substituent on the indole ring has been shown to be a key determinant of activity. researchgate.net For example, in a series of indole derivatives, substitution at position 4 of the indole ring was found to be the least favorable for a particular biological activity. researchgate.net

The introduction of a trifluoromethyl group, another form of fluorination, at the 4-position of the indole ring (4-CF3-IAA) resulted in strong root formation-promoting activity, surpassing that of related compounds. nih.gov However, this derivative showed weaker activity in other bioassays compared to its methyl and chloro analogs, highlighting the nuanced effects of fluorine substitution. nih.gov

From a pharmacophore perspective, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing how the molecule binds to its biological target. The main pharmacophoric elements of certain indole acetic acid derivatives include the indole ring, a carboxamide group, and a sulfonate group, with substitutions on this core structure modulating inhibitory potential. nih.govrsc.org

Role of the Acetic Acid Moiety in Target Interaction

The acetic acid moiety is a crucial component for the biological activity of indole-3-acetic acid derivatives. It is a key feature of the pharmacophore of these molecules. drugbank.com The carboxylic acid group is ionizable at physiological pH, allowing it to form ionic bonds and hydrogen bonds with biological targets such as enzymes and receptors.

In the context of certain ectonucleotidase inhibitors, the synthesis of small molecules that can increase the acidic and ionizable nature of a molecule has been a strategy to inhibit these enzymes. nih.govrsc.org This highlights the importance of the acidic group for interaction with the target.

The entire indole-3-acetic acid structure, including the acetic acid side chain, is recognized as a key structural motif for various biological activities. For instance, it is a core component of the Cul1-RING(FBXL4) ubiquitin ligase complex. drugbank.com Modifications to the acetic acid moiety, such as esterification, can be used to create prodrugs, which may alter the pharmacokinetic properties of the parent compound. google.com

Substituent Effects on the Indole Ring System (e.g., position, electronic properties)

The nature and position of substituents on the indole ring system play a pivotal role in determining the biological activity of indole-3-acetic acid derivatives. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can significantly influence the molecule's reactivity and interaction with its biological target.

Studies have shown that the efficiency of indole-3-acetic acid derivatives in enhancing lipid peroxidation increases with the increasing electron density of the molecule. nih.gov This suggests that electron-donating groups on the indole ring could enhance this particular activity. Conversely, the presence of an electron-withdrawing group on the indole ring can decrease its reactivity towards certain chemical reactions like fluorination. researchgate.net

The position of the substituent is also critical. For example, in a study of ring-substituted indole-3-acetic acids binding to human serum albumin, bulky substituents at position 6 increased affinity, while those at position 2 hindered binding. sigmaaldrich.com Electron-withdrawing substituents at position 5 were found to enhance binding. sigmaaldrich.com Another study on a different class of indole derivatives showed that substitution at position 7 of the indole ring was the most favorable for inhibitory effects. researchgate.net

The type of substituent also matters. For instance, fluorine-substituted derivatives were found to be more potent than their chlorine-substituted counterparts in one study. researchgate.net The introduction of a trifluoromethyl group at position 4 led to a compound with strong root-promoting activity. nih.gov

These findings underscore the importance of a systematic exploration of substituent effects on the indole ring to optimize the biological activity of these compounds.

Conformational Analysis and its Influence on SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how well the molecule can fit into the binding site of its target. Conformational analysis of 2-fluoro-2-(1H-indol-3-yl)acetic acid and its derivatives is essential for understanding their SAR.

The introduction of a fluorine atom can significantly influence the conformational preferences of a molecule through stereoelectronic effects, such as the gauche effect. nih.govnih.gov These effects arise from interactions between orbitals and can stabilize certain conformations over others. For example, in acyclic α-fluoro sulfur motifs, hyperconjugative donor-acceptor interactions play a crucial role in conformational control. nih.govnih.gov

Computational methods, such as molecular mechanics and ab initio calculations, are valuable tools for exploring the conformational space of molecules. sciforum.net These methods can identify low-energy conformers that are likely to be biologically active. For a fluorinated indole derivative, both molecular mechanics and ab initio calculations found that a planar indole–thiosemicarbazone moiety was a key conformational feature. sciforum.net

The generation of low-energy conformers is a crucial step in various computational chemistry applications, including 3D-QSAR, pharmacophore mapping, and ligand-receptor docking, all of which contribute to a deeper understanding of SAR. sciforum.net

Design Principles for Enhanced Potency and Selectivity of Indole Acetic Acid Derivatives

The design of potent and selective indole acetic acid derivatives is guided by the principles derived from SAR studies. A key strategy involves the structural modification of a lead compound to optimize its interaction with the biological target.

One approach is to modify the substituents on the indole ring. As discussed, the position and electronic properties of these substituents can have a profound impact on activity. researchgate.netnih.govsigmaaldrich.com For example, the discovery of a potent and selective CRTH2 receptor antagonist involved the optimization of substituents on the indole core, leading to the identification of a 4-azaindole (B1209526) derivative with an improved pharmacokinetic profile. nih.govresearchgate.net

Another design principle is to modify the side chain. For instance, the acetic acid moiety is crucial for activity, and modifications to this group can be explored to improve target engagement or pharmacokinetic properties. drugbank.comnih.govrsc.org

The synthesis of hybrid molecules that combine the indole acetic acid scaffold with other pharmacologically active moieties is another promising strategy. For example, a series of Schiff base triazoles derived from indole-3-acetic acid were synthesized and showed potential as antioxidant, antimicrobial, and cytotoxic agents. frontiersin.org

Computational methods, such as molecular docking, can be employed to predict the binding mode of designed compounds and guide further optimization. nih.gov By understanding the key interactions between the ligand and its target, medicinal chemists can make rational design choices to enhance potency and selectivity.

Below is a table summarizing the structure-activity relationships of various indole acetic acid derivatives based on the provided research findings.

| Compound/Modification | Key Structural Feature | Observed Biological Effect/Property | Reference |

|---|---|---|---|

| 5-Fluoroindole-3-acetic acid | Fluorine at position 5 of the indole ring | Increased cytotoxicity in the presence of horseradish peroxidase compared to the non-fluorinated parent compound. | nih.gov |

| 4-Trifluoromethylindole-3-acetic acid (4-CF3-IAA) | Trifluoromethyl group at position 4 of the indole ring | Strong root formation-promoting activity. | nih.gov |

| Indole-3-acetic acid derivatives with bulky substituents at position 6 | Bulky substituent at position 6 of the indole ring | Increased binding affinity to human serum albumin. | sigmaaldrich.com |

| Indole-3-acetic acid derivatives with substituents at position 2 | Substituent at position 2 of the indole ring | Obstructed binding to human serum albumin. | sigmaaldrich.com |

| Indole-3-acetic acid derivatives with electron-withdrawing substituents at position 5 | Electron-withdrawing substituent at position 5 of the indole ring | Enhanced binding to human serum albumin. | sigmaaldrich.com |

| Fluorine substituted indole derivatives | Fluorine substitution on the indole ring | More potent than chlorine substituted derivatives in a specific study. | researchgate.net |

| Indole derivatives with substitution at position 7 | Substituent at position 7 of the indole ring | Most favorable for inhibitory effects in a particular series. | researchgate.net |

Biological Targets and Molecular Mechanisms of Action of 2 Fluoro 2 1h Indol 3 Yl Acetic Acid Analogues

Enzyme Inhibition and Modulation Studies

Analogues of 2-fluoro-2-(1H-indol-3-yl)acetic acid have been investigated for their ability to inhibit a wide array of enzymes, demonstrating the versatility of the indole (B1671886) scaffold in designing targeted therapeutic agents.

Interaction with Specific Enzymes (e.g., α-amylase, α-glucosidase, IDO, COX enzymes, tryptophan synthase, pantothenate synthetase, malate (B86768) synthase)

Derivatives of indole-3-acetic acid have shown significant inhibitory activity against several key enzymes involved in metabolism and disease progression.

α-Amylase and α-Glucosidase: These enzymes are critical targets in managing type 2 diabetes by controlling postprandial hyperglycemia. Several indole derivatives have been identified as potent inhibitors. For instance, a series of synthesized indole-3-acetamides displayed good to moderate inhibition against α-amylase, with IC50 values ranging from 1.09 to 2.84 μM. mdpi.com Similarly, thiazolidinone-based indole analogues have been evaluated as effective inhibitors of both α-amylase (IC50 range: 1.50–29.60 μM) and α-glucosidase (IC50 range: 2.40–31.50 μM). frontiersin.org Another study on 3,3-di(indolyl)indolin-2-ones found that these compounds exhibited higher α-glucosidase inhibition and desirably lower α-amylase inhibition compared to the standard drug, acarbose. drugbank.commdpi.com

Indoleamine 2,3-dioxygenase (IDO): IDO1 is a crucial enzyme in the kynurenine (B1673888) pathway of tryptophan metabolism, and its overexpression is a mechanism used by tumors to evade the immune system. nih.gov A notable fluoro-indole analogue, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, has been developed as a potent IDO1 inhibitor. mdpi.com Many other indole derivatives have been investigated as IDO1 inhibitors, highlighting the scaffold's utility for developing cancer immunotherapies. researchgate.netrsc.orgfrontiersin.org

Cyclooxygenase (COX) Enzymes: The indole-3-acetic acid derivative indomethacin (B1671933) is a well-established non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2. nih.govnih.gov Research has shown that strategic modification of the indole-3-acetic acid framework can produce highly selective COX-2 inhibitors. Converting the carboxylic acid group of indomethacin to a methyl amide or methyl ester results in compounds with potent and selective COX-2 inhibitory activity. wikipedia.org This demonstrates how the indole scaffold can be tuned to achieve isoform selectivity and potentially reduce the gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Tryptophan Synthase: This enzyme is involved in the biosynthesis of tryptophan. Studies have shown that indoleacrylic acid, an analogue of indole-3-acetic acid, acts as an inhibitor of tryptophan synthetase from Neurospora crassa. nih.gov

Pantothenate Synthetase: This enzyme is essential in the biosynthetic pathway of pantothenate (vitamin B5) in microorganisms like Mycobacterium tuberculosis but is absent in mammals, making it an attractive drug target. An indole acetic acid derivative, 2-(2-(benzofuran-2-yl-sulfonylcarbamoyl)-5-methoxy-1H-indol-1-yl) acetic acid, has been identified as an inhibitor of mycobacterial pantothenate synthetase, with related analogues showing IC50 values in the low micromolar range (1.90–9.20 μM). nih.gov

Malate Synthase: Currently, there is limited specific information in the available scientific literature regarding the inhibition of malate synthase by analogues of this compound.

| Enzyme Target | Analogue Class/Compound | Reported Activity (IC50/K_i) | Reference |

|---|---|---|---|

| α-Amylase | Indole-3-acetamides | 1.09 - 2.84 μM | mdpi.com |

| α-Glucosidase | Thiazolidinone-based indoles | 2.40 - 31.50 μM | frontiersin.org |

| Indoleamine 2,3-dioxygenase (IDO1) | 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione | Potent cellular activity | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Indomethacin methyl ester/amide | Potent and selective inhibition | wikipedia.org |

| Tryptophan Synthase | Indoleacrylic acid | Inhibitory activity demonstrated | nih.gov |

| Pantothenate Synthetase (MTB) | Benzofuran-indole acetic acid derivatives | 1.90 - 9.20 μM | nih.gov |

Mechanistic Insights into Enzyme Inhibition

The mechanisms by which these indole analogues inhibit their target enzymes vary. For α-amylase and α-glucosidase, kinetic studies often reveal competitive or non-competitive modes of inhibition, suggesting that the compounds can bind to either the active site or an allosteric site to prevent substrate processing. frontiersin.org

In the case of COX enzymes, the carboxylic acid moiety of traditional NSAIDs like indomethacin is crucial for binding to a key arginine residue (Arg120) in the active site. The conversion of this carboxylate to neutral amides or esters fundamentally alters this interaction, leading to a different binding mode that favors the slightly larger and more accommodating active site of COX-2, thereby conferring selectivity. wikipedia.org

The inhibition of IDO1 by 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione is particularly noteworthy. X-ray crystallography has revealed that, unlike many other IDO1 inhibitors, this compound does not bind to the heme iron atom within the enzyme's active site, indicating a novel binding mechanism that contributes to its profile. mdpi.com

Receptor Agonism and Antagonism Studies

The structural framework of indole-3-acetic acid is also amenable to the development of ligands that target G-protein coupled receptors (GPCRs), which are integral to a vast number of signaling pathways.

Interaction with G-protein Coupled Receptors (e.g., CRTH2, M₃ muscarinic acetylcholine (B1216132) receptor)

CRTH2 Receptor: The Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2) is the receptor for prostaglandin (B15479496) D2 (PGD2) and is implicated in allergic inflammatory diseases like asthma. A family of indole-1-sulfonyl-3-acetic acids has been developed as potent and selective antagonists of the CRTH2 receptor. nih.gov These compounds effectively block the receptor, preventing the downstream signaling that leads to inflammatory cell recruitment. Further optimization led to the discovery of isoquinolinone indole acetic acids as another class of CRTH2 antagonists.

M₃ Muscarinic Acetylcholine Receptor: The M₃ receptor is involved in various physiological processes, including smooth muscle contraction and glandular secretion. Despite the broad investigation of muscarinic antagonists for various therapeutic applications, there is a lack of specific data in the scientific literature detailing the interaction of this compound analogues with the M₃ muscarinic receptor.

| Receptor Target | Analogue Class/Compound | Activity Type | Reference |

|---|---|---|---|

| CRTH2 | Indole-1-sulfonyl-3-acetic acids | Potent and selective antagonist | nih.gov |

| CRTH2 | Isoquinolinone indole acetic acids | Antagonist |

Exploration of Cannabinoid Receptor Interactions

The endocannabinoid system, particularly the CB1 and CB2 receptors, is another area where indole-based structures have proven effective. While classical cannabinoids are structurally distinct, a range of synthetic indole derivatives function as potent cannabinoid receptor modulators. Specifically, researchers have designed and synthesized indol-3-ylacetamides and indol-3-yloxoacetamides that act as potent and selective inverse agonists for the CB2 receptor, with binding affinities (Ki values) in the nanomolar range. Other work on aminoalkylindoles has demonstrated their ability to act at the CB1 receptor. These findings underscore the adaptability of the indole scaffold for targeting cannabinoid receptors, which are involved in pain, inflammation, and immune regulation.

Modulation of Molecular Pathways and Cellular Processes

The interaction of indole-3-acetic acid analogues with their respective enzyme and receptor targets initiates a cascade of downstream effects, modulating key molecular and cellular pathways.

Inflammatory Pathways: By inhibiting COX-2, indole analogues block the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. nih.gov Similarly, by acting as antagonists at the CRTH2 receptor, they prevent PGD2-mediated activation of Th2 cells and eosinophils, thereby disrupting the inflammatory cascade central to allergic diseases. nih.gov Furthermore, indole-3-acetic acid itself has been shown to suppress inflammatory responses by inhibiting the nuclear translocation of the transcription factor NF-κB, a central regulator of pro-inflammatory gene expression. nih.gov

Immune Regulation Pathways: The inhibition of the IDO1 enzyme by fluoro-indole analogues has profound effects on the tumor microenvironment. By preventing the degradation of tryptophan into kynurenine, these inhibitors counteract a key mechanism of tumor-induced immunosuppression. nih.gov This restores T-cell function and enhances the body's ability to mount an anti-tumor immune response.

Metabolic Pathways: Inhibition of α-amylase and α-glucosidase by indole derivatives directly impacts carbohydrate metabolism. By delaying the breakdown of complex carbohydrates into absorbable glucose, these compounds help to lower postprandial blood glucose levels, a key strategy in the management of type 2 diabetes. frontiersin.org

Influence on Cell Proliferation and Apoptosis

Analogues of indole-3-acetic acid have demonstrated significant effects on cell viability, capable of inducing cytotoxicity and apoptosis under specific conditions. This activity is often dependent on oxidative activation. For instance, IAA and its derivatives can be oxidized by enzymes like horseradish peroxidase (HRP) to form radical species that are cytotoxic. nih.gov

Research has shown that fluorination of the indole ring can dramatically enhance this cytotoxic potential. A notable example is 5-fluoroindole-3-acetic acid, an analogue of the target compound. While this fluorinated version is oxidized more slowly by HRP than the natural IAA, it results in significantly higher cytotoxicity in cell lines such as V79 hamster fibroblasts as well as other human and rodent tumor cells. nih.govnih.govresearchgate.net This enhanced effect is thought to be caused by the formation of highly reactive intermediates, like 3-methylene-2-oxindole analogues, which can interact with essential biological molecules. nih.govresearchgate.net

The parent compound, IAA itself, has been shown to induce apoptosis in PC-3 prostate cancer cells when activated by UVB irradiation, leading to the activation of stress signaling pathways and caspase-dependent cell death. nih.gov In contrast, under different circumstances, IAA has also been found to have a protective role, suppressing apoptosis in human dental pulp stem cells damaged by hydrogen peroxide. nih.gov This dual role highlights the context-dependent nature of the biological activity of indole acetic acid derivatives.

| Compound | Experimental System | Observed Effect | Reference |

|---|---|---|---|

| 5-Fluoroindole-3-acetic acid | V79 Hamster Fibroblasts (+ HRP) | Significantly higher cytotoxicity compared to IAA. | nih.govresearchgate.net |

| Indole-3-acetic acid (IAA) | PC-3 Prostate Cancer Cells (+ UVB) | Induction of apoptosis. | nih.gov |

| Indole-3-acetic acid (IAA) | H₂O₂-damaged Human Dental Pulp Stem Cells | Suppression of apoptosis and cell cycle rescue. | nih.gov |

Regulation of Gene Expression (e.g., auxin-responsive genes)

The primary mechanism by which auxin analogues regulate plant development is through the modulation of gene expression. acs.org This process is mediated by a sophisticated nuclear signaling pathway involving three core components: the TRANSPORT INHIBITOR RESPONSE1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. researchgate.netnih.gov

In the absence of auxin, Aux/IAA proteins bind to ARFs, repressing their transcriptional activity. mdpi.com Auxin acts as a "molecular glue," promoting the formation of a co-receptor complex between a TIR1/AFB protein and an Aux/IAA protein. nih.govoup.com This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome, thereby liberating the ARF to activate the transcription of auxin-responsive genes. researchgate.netnih.gov

The affinity of this interaction is highly specific and varies depending on the particular combination of TIR1/AFB and Aux/IAA proteins involved, creating a diverse system for sensing and responding to different auxin concentrations. nih.gov Quantitative binding assays have shown that these co-receptor complexes can have a wide range of affinities for IAA. For example, the TIR1-IAA7 co-receptor binds auxin with a very high affinity, whereas other combinations exhibit lower affinities. nih.gov This combinatorial system allows for nuanced and context-dependent regulation of gene expression in response to auxin signals. nih.gov

| Co-receptor Complex | Binding Affinity (KD) for IAA | Reference |

|---|---|---|

| TIR1 - IAA14 | ~10 nM | nih.gov |

| TIR1 - IAA7 (Full-length) | ~18 nM | nih.gov |

| TIR1 - IAA17 | ~30 nM | nih.gov |

| TIR1 - IAA28 | ~75 nM | nih.gov |

| TIR1 - IAA7 (Domain II only) | ~218 nM | nih.gov |

Role as Auxin Analogs and Plant Growth Regulation

As analogues of the principal plant hormone IAA, synthetic auxins are potent regulators of plant growth and development. nih.gov Their physiological activity is determined by factors such as chemical stability, transportability within the plant, and affinity for the auxin signaling components. researchgate.net One of the most sensitive and well-characterized responses to exogenous auxin is the inhibition of primary root elongation. nih.govresearchgate.netnih.gov

While low concentrations of auxin can sometimes promote growth, higher concentrations are typically inhibitory for roots. nih.gov This dose-dependent effect is a hallmark of auxin activity. Studies on various auxin analogues, including halogenated derivatives, have provided detailed insights into their structure-activity relationships. For example, in Arabidopsis thaliana, IAA and its halogenated derivatives like 5-fluoro-IAA (5-F-IAA) efficiently inhibit primary root elongation at nanomolar concentrations. researchgate.net The concentration required to achieve maximum inhibition varies among different analogues, reflecting differences in their activity and interaction with the plant's signaling and transport machinery. researchgate.net This inhibitory effect is often linked to auxin-induced ethylene (B1197577) production, which plays a role in mediating the growth response in roots. nih.govoup.com

| Compound (Auxin Analog) | Concentration for Maximum Inhibition of Arabidopsis Primary Root Elongation | Reference |

|---|---|---|

| 6-Chloro-IAA (6-Cl-IAA) | 10 nM | researchgate.net |

| Indole-3-acetic acid (IAA) | 100 - 500 nM | researchgate.net |

| 5-Fluoro-IAA (5-F-IAA) | 100 - 500 nM | researchgate.net |

| 1-Naphthaleneacetic acid (NAA) | 500 nM | researchgate.net |

| Indole-3-butyric acid (IBA) | 10 µM | researchgate.net |

| Indole-3-pyruvic acid (IPA) | 10 µM | researchgate.net |

Development of Novel Derivatives and Analogues with Modified 2 Fluoro 2 1h Indol 3 Yl Acetic Acid Scaffolds

Structural Diversification through Substituent Variations

Structural diversification of the 2-fluoro-2-(1H-indol-3-yl)acetic acid scaffold is achieved by introducing or modifying substituents on the indole (B1671886) ring and the acetic acid side chain. These variations can significantly influence the molecule's interaction with biological targets.

Research into fluorinated indole auxins, such as 4-trifluoromethylindole-3-acetic acid (4-CF₃-IAA), demonstrates the impact of substitution on the indole nucleus. The synthesis of 4-CF₃-IAA starts from 2-methyl-3-nitrobenzotrifluoride, proceeding through intermediates like 4-trifluoromethylindole and 4-trifluoromethylindole-3-acetonitrile oup.com. Comparing its biological activity to indole-3-acetic acid (IAA) and 4-chloroindole-3-acetic acid (4-Cl-IAA) reveals that the nature and position of the substituent are critical oup.com. For instance, 4-CF₃-IAA showed potent root formation-promoting activity, highlighting how a fluorine-containing substituent can modulate biological function oup.com.

Similarly, modifications can be made to the side chain. While direct examples on the this compound are specific, broader research on indole-3-acetic acid derivatives provides insight. For example, a flow chemistry approach has been used to synthesize indole-3-carboxylic esters, which serve as precursors to auxin mimics beilstein-journals.org. This methodology allows for the rapid generation of diverse ester derivatives, demonstrating the chemical tractability of modifying the carboxylic acid function beilstein-journals.org.

The following table summarizes examples of substituent variations on the core indole-3-acetic acid structure, providing a basis for potential modifications to the 2-fluoro analogue.

| Compound Name | Starting Material | Key Synthetic Step | Reference |

|---|---|---|---|

| 4-Trifluoromethylindole-3-acetic acid | 2-Methyl-3-nitrobenzotrifluoride | Synthesis via 4-trifluoromethylindole and 4-trifluoromethylindole-3-acetonitrile | oup.com |

| 4-Methylindole-3-acetic acid | 2,3-Dimethylnitrobenzene | Control compound for biological activity comparison | oup.com |

| Synthetic Auxin Analogue (Ester) | Indole-3-carboxylic ester | Flow-based derivatisation | beilstein-journals.org |

Incorporation into Hybrid Molecules and Molecular Hybrids

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create a single hybrid molecule. This strategy aims to produce compounds with enhanced or synergistic biological activities.

One notable example is the creation of fluorinated benzothiophene-indole hybrids. These compounds are synthesized in a one-pot reaction and have been investigated for their antibacterial properties nih.govnih.govresearchgate.net. The synthesis involves the reaction of a substituted indole with 5-fluorothiophene-2,3-dicarbaldehyde in acetic acid nih.gov. This approach directly connects the indole and benzothiophene (B83047) subunits, creating a rigid hybrid structure nih.gov.

Another strategy involves linking the indole core to other heterocyclic systems like thiazole (B1198619) or pyrazole (B372694). Researchers have designed and synthesized indole-2-formamide benzimidazole[2,1-b]thiazole derivatives as potential anti-inflammatory agents rsc.org. Similarly, pyrazole-indole hybrids have been developed by reacting 5-aminopyrazoles with N-substituted isatin (B1672199) or 1H-indole-3-carbaldehyde acs.org. These hybrids have shown promising anticancer activity acs.org.

The table below presents examples of hybrid molecules incorporating an indole scaffold.

| Hybrid Class | Synthetic Approach | Key Reactants | Reference |

|---|---|---|---|

| Fluorinated Benzothiophene-Indole Hybrids | One-pot reaction under reflux | Substituted indole, 5-fluorothiophene-2,3-dicarbaldehyde | nih.gov |

| Indole-Benzimidazole[2,1-b]thiazole Hybrids | Molecular hybridization | Indole-2-formamide, Benzimidazole[2,1-b]thiazole | rsc.org |

| Pyrazole-Indole Hybrids | Condensation reaction | 5-Aminopyrazoles, N-substituted isatin or 1H-indole-3-carbaldehyde | acs.org |

Indole-3-glyoxylamide Derivatives and Related Structures

Indole-3-glyoxylamides are derivatives where the acetic acid side chain of an indole-3-acetic acid precursor is converted into a glyoxylamide moiety. This structural modification has yielded compounds with significant biological activities. These derivatives are typically synthesized from an indole precursor, which is reacted with oxalyl chloride, followed by an amine to form the final glyoxylamide.

A notable study involved the synthesis of a series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives nih.govnih.gov. These compounds were evaluated for their cytotoxic effects against various human cancer cell lines nih.govnih.gov. The synthesis starts with 2-(adamantan-1-yl)-1H-indole, which is then treated with oxalyl chloride and subsequently with various amines to yield the target N-substituted indole-3-glyoxylamides researchgate.net.

Research has also explored linking the indolyl-3-glyoxylamide core to other heterocyclic systems. For example, a series of thiazole-linked indolyl-3-glyoxylamide derivatives were synthesized and evaluated for their cytotoxic activity against several cancer cell lines ajprd.com. Furthermore, indolylglyoxylamide derivatives have been investigated as potential antileishmanial agents, with some analogs showing high potency researchgate.netnih.gov.

The following table provides examples of synthesized Indole-3-glyoxylamide derivatives and their research focus.

| Derivative Class | Key Structural Feature | Synthetic Precursors | Reference |

|---|---|---|---|

| N-Substituted 2-oxoacetamides | Adamantane group at position 2 of the indole ring | 2-(Adamantan-1-yl)-1H-indole, oxalyl chloride, various amines | nih.govnih.gov |

| Thiazole-linked Indolyl-3-glyoxylamides | Thiazole moiety linked to the glyoxylamide | Indole, oxalyl chloride, aminothiazole derivatives | ajprd.com |

| N-Heterocyclic Indolyl Glyoxylamides | Various N-heterocyclic amines | Indole, oxalyl chloride, heterocyclic amines | researchgate.net |

Indole-based Thiazole and Pyrazole Analogues

The incorporation of five-membered heterocyclic rings like thiazole and pyrazole into the indole scaffold has led to the development of novel analogues with diverse biological activities. These rings can be attached at various positions of the indole core, often at position 3.

Indole-based Thiazole Analogues: The synthesis of 4-(indol-3-yl)thiazole-2-amines is a well-established route to this class of compounds. The process typically starts with the acylation of an indole with chloroacetyl chloride to form a 3-(α-chloroacetyl)indole intermediate. This intermediate is then reacted with thiourea (B124793) or its derivatives to construct the thiazole ring nih.govnih.govresearchgate.net. Further modifications can be made, for instance, by acylating the 2-amino group of the thiazole ring nih.gov. These compounds have been extensively evaluated for their antimicrobial properties nih.govnih.govresearchgate.net. Other research has focused on synthesizing indole-based thiazoles as potential inhibitors of enzymes like α-glucosidase researchgate.net.

Indole-based Pyrazole Analogues: Several synthetic strategies exist for creating indole-pyrazole hybrids. One common method involves the reaction of indole-3-carboxaldehyde (B46971) with substituted acetophenones to form chalcone (B49325) intermediates. These chalcones are then cyclized with hydrazines to yield pyrazolinyl-indoles mdpi.com. Another approach involves reacting 1H-indole-3-carbaldehyde with 5-aminopyrazoles acs.org. Researchers have also synthesized pyrazolo-pyrazole derivatives containing indoles by reacting indole-3-carboxaldehydes with 3-methyl-1H-pyrazol-5(4H)-one derpharmachemica.com. These hybrid structures have been investigated for their potential anticancer and antimicrobial activities acs.orgmdpi.comderpharmachemica.com.

The table below summarizes synthetic routes for these analogues.

| Analogue Class | General Synthetic Route | Key Intermediates | Reference |

|---|---|---|---|

| 4-(Indol-3-yl)thiazole-2-amines | Reaction of 3-(α-chloroacetyl)indoles with thiourea derivatives | 3-(α-Chloroacetyl)indoles | nih.govnih.gov |

| Pyrazolinyl-Indoles | Cyclization of indole-based chalcones with hydrazines | 1-(Aryl)-3-(1H-indol-3-yl)-prop-2-en-1-ones (Chalcones) | mdpi.com |

| 5-Amino-pyrazole-Indole Hybrids | Condensation of 1H-indole-3-carbaldehyde with 5-aminopyrazoles | 1H-Indole-3-carbaldehyde, 5-aminopyrazoles | acs.org |

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold Hopping: Scaffold hopping is a drug design strategy that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain similar biological activity. This technique is used to discover novel chemotypes with improved properties. A prominent example is the scaffold hop from an indole core to an indazole framework nih.govrsc.org. This strategy has been successfully employed to convert selective inhibitors of one biological target into dual inhibitors of related targets nih.govrsc.org. The rationale is that the indazole scaffold can present the key pharmacophoric elements in a similar spatial arrangement to the original indole core nih.gov. This approach has also been used to develop inhibitors for kinases nih.gov.

Bioisosteric Replacement: Bioisosteric replacement is a strategy where one functional group or atom in a molecule is replaced by another with similar physical or chemical properties to enhance the molecule's biological activity or pharmacokinetic profile drughunter.comnih.gov.

A common application of this strategy for indole-based compounds involves the replacement of the carboxylic acid group of indole-3-acetic acid derivatives. For instance, in analogues of the drug Indomethacin (B1671933), the carboxylic acid moiety has been replaced with bioisosteres like hydroxyfurazan and 3-hydroxy-N-methyl-1,2,5-triazole nih.govscribd.com. This modification led to compounds with improved potency and selectivity for their target enzyme, aldo-keto reductase 1C3, while eliminating off-target effects on COX enzymes nih.gov. Other well-known carboxylic acid bioisosteres include tetrazoles and acylsulfonamides, which offer comparable acidity but different lipophilicity and metabolic stability drughunter.comrsc.orgnih.gov.

Bioisosterism can also be applied to the indole ring itself. In the development of certain enzyme inhibitors, the indole scaffold has been successfully replaced by other heterocyclic systems to generate new lead compounds researchgate.net.

The table below gives examples of these advanced design strategies.

| Strategy | Original Scaffold/Group | Replacement Scaffold/Group | Example Context | Reference |

|---|---|---|---|---|

| Scaffold Hopping | Indole | Indazole | Development of dual MCL-1/BCL-2 inhibitors | nih.govrsc.org |

| Bioisosteric Replacement | Carboxylic Acid | Hydroxyfurazan / Hydroxytriazole | Modification of Indomethacin to improve selectivity | nih.govscribd.com |

| Bioisosteric Replacement | Carboxylic Acid | Tetrazole / Acylsulfonamide | General strategy to improve drug properties | rsc.orgnih.gov |

| Bioisosteric Replacement | Indole | Other heterocycles | Development of PI3Kδ inhibitors | researchgate.net |

Future Research Directions and Academic Prospects for 2 Fluoro 2 1h Indol 3 Yl Acetic Acid Research

Exploration of Uncharted Biological Targets and Pathways

The indole (B1671886) nucleus is a "privileged scaffold" in medicinal chemistry, found in a multitude of natural products and synthetic drugs with a wide array of biological activities. mdpi.comresearchgate.netnih.gov While indole-3-acetic acid derivatives are known to interact with various receptors and enzymes, the specific biological targets of 2-fluoro-2-(1H-indol-3-yl)acetic acid remain uncharted territory. The high electronegativity and unique steric properties of the α-fluoro substituent could lead to novel binding interactions and modulation of pathways not significantly affected by its non-fluorinated counterpart.

Future research should focus on unbiased screening assays to identify novel protein targets. The unique electronic properties conferred by the fluorine atom may alter the compound's affinity for traditional indole-binding proteins and could unveil interactions with entirely new classes of enzymes or receptors. researchgate.net Investigating its impact on emerging biological pathways, beyond those traditionally associated with indole compounds, could open up new therapeutic avenues.

| Potential Uncharted Targets | Rationale for Exploration |

| Nuclear Receptors | The indole scaffold can mimic endogenous ligands; α-fluorination may alter selectivity and potency for receptors like RAR, RXR, or orphan receptors. |

| Ion Channels | Fluorinated compounds can modulate ion channel gating; investigation into effects on voltage-gated or ligand-gated channels is warranted. |

| Epigenetic Enzymes | Indole derivatives have shown activity against enzymes like histone deacetylases (HDACs); the fluoro-acetic acid moiety could confer novel inhibitory profiles. |

| Signal Transduction Kinases | The indole core is present in many kinase inhibitors; screening against a broad panel of kinases could reveal unexpected inhibitory activity. mdpi.com |

| Microbiome-related Enzymes | Given that gut microbiota metabolize tryptophan into indole derivatives, this compound could interact with bacterial enzymes, influencing the gut-brain axis. mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The traditional process of drug discovery is often lengthy and costly. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful approach to accelerate the design and optimization of novel analogues of this compound. These computational tools can analyze vast datasets to predict biological activities, pharmacokinetic properties, and potential toxicity, thereby streamlining the drug development pipeline.

Generative AI models can be employed to design novel molecules based on the core scaffold of this compound, exploring a vast chemical space to identify candidates with improved potency and selectivity. nih.gov ML algorithms can be trained on existing data from other indole derivatives to predict the structure-activity relationships (SAR) for this new class of compounds, guiding the synthesis of more effective analogues.

| AI/ML Application | Description | Potential Impact |

| De Novo Drug Design | Generative models create novel molecular structures with desired properties based on the this compound scaffold. | Rapidly identify promising new analogues with potentially higher efficacy. |

| Predictive Modeling | ML algorithms predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. | Reduce late-stage failures by prioritizing compounds with favorable pharmacokinetic profiles. |

| Virtual Screening | AI-driven platforms screen large virtual libraries of compounds for their potential to bind to specific biological targets. | Efficiently identify lead compounds for further experimental validation. |

| SAR Analysis | Machine learning models analyze the relationship between structural modifications and biological activity to guide lead optimization. | Accelerate the refinement of lead compounds to enhance potency and reduce off-target effects. |

Development of Advanced Synthetic Methodologies for Complex Analogues

The synthesis of complex analogues of this compound, particularly those with controlled stereochemistry at the chiral α-carbon, requires the development of advanced synthetic methodologies. While methods for the synthesis of α-fluoro carboxylic acids exist, their application to the indole scaffold and the generation of more complex derivatives present a significant challenge. organic-chemistry.orgrsc.org

Future research in this area should focus on developing novel catalytic and stereoselective fluorination methods. organic-chemistry.org The development of efficient routes to introduce further diversity into the indole ring system of this compound will also be crucial for exploring the full therapeutic potential of this compound class.

| Synthetic Methodology | Description | Potential Advantages |

| Asymmetric Electrophilic Fluorination | The use of chiral catalysts to introduce the fluorine atom enantioselectively, providing access to single-enantiomer products. | Allows for the study of stereospecific biological activities and potentially more potent and safer drugs. |

| Decarboxylative Fluorination | Methods that utilize carboxylic acid precursors for the introduction of fluorine, which could provide alternative synthetic routes. nih.govorganic-chemistry.org | May offer milder reaction conditions and improved functional group tolerance. |

| Late-Stage Functionalization | Techniques to modify the indole core or other parts of the molecule after the main scaffold has been constructed. | Enables the rapid generation of a diverse library of analogues for SAR studies. |

| Flow Chemistry | The use of continuous-flow reactors for the synthesis, which can improve safety, scalability, and reaction efficiency. | Facilitates the production of larger quantities of the compound for preclinical and clinical studies. |

Application as Chemical Probes for Elucidating Biological Mechanisms

The presence of a fluorine atom makes this compound an excellent candidate for use as a chemical probe to study biological systems. The fluorine-19 (¹⁹F) nucleus is a superb NMR-active nucleus that is virtually absent in biological systems, making it a highly sensitive and specific reporter for ¹⁹F NMR spectroscopy. acs.orgrsc.orgnih.gov

By incorporating this compound into biological systems, researchers can use ¹⁹F NMR to monitor its interactions with proteins and other biomolecules in real-time. nih.govnih.gov This can provide valuable insights into its mechanism of action, binding kinetics, and conformational changes in its biological targets upon binding. acs.org Such studies are crucial for understanding the fundamental biology underlying its therapeutic effects.

| Advantage of Fluorinated Probes | Description |

| High Sensitivity | The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, leading to strong NMR signals. nih.gov |

| No Background Signal | The near-total absence of fluorine in biological systems means that any observed ¹⁹F NMR signal is from the probe itself. nih.gov |

| Environmental Sensitivity | The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment, providing detailed information about binding events and conformational changes. acs.org |

| Non-Invasive Monitoring | ¹⁹F NMR can be used to study biological processes in vitro and potentially in vivo without the need for radioactive labels. acs.org |

Targeted Research in Specific Therapeutic Areas

The indole scaffold is a common feature in drugs with a wide range of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory agents. researchgate.netnih.govontosight.ai The addition of fluorine can enhance these activities. nih.govmdpi.com Therefore, targeted research into the potential of this compound in these specific areas is a logical and promising direction.

| Therapeutic Area | Rationale for Investigation |

| Anticancer | Many fluorinated compounds, including the well-known 5-fluorouracil, are used in cancer therapy. mdpi.com Some fluorinated indole derivatives have shown potent cytotoxic activity against various cancer cell lines, suggesting that this compound could be a valuable lead compound. nih.govaacrjournals.org |

| Antimicrobial | Fluorinated quinolones are a major class of antibiotics. The indole nucleus also possesses inherent antimicrobial properties. researchgate.net The combination of these features in this compound may lead to novel antimicrobial agents, potentially active against drug-resistant strains. nih.gov |

| Antiviral | The indole scaffold is present in several antiviral drugs. Fluorination has been shown to improve the antiviral potency of some indole derivatives, making this a promising area of investigation for this compound. nih.gov |

| Anti-inflammatory | Indole-3-acetic acid itself has demonstrated anti-inflammatory and anti-oxidative properties. mdpi.comnih.gov Non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin (B1671933) are indole derivatives. nih.gov The α-fluoro substitution could modulate cyclooxygenase (COX) inhibition or other inflammatory pathways, potentially leading to a more potent and safer anti-inflammatory agent. |

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-fluoro-2-(1H-indol-3-yl)acetic acid?

- Methodological Answer : Synthesis typically involves fluorination of indole precursors or coupling fluorinated acetic acid derivatives with indole. For example, acylation of indole with fluorinated acetic anhydride under basic conditions (e.g., pyridine) at reflux (60–80°C) can yield the target compound. Similar routes are described for analogous indole-acetic acid derivatives using esterification (ethanol/H₂SO₄) and hydrazide formation (hydrazine hydrate) . Fluorination may require specialized reagents like Selectfluor™ or direct substitution reactions.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer : Multi-technique characterization is critical:

- FT-IR/Raman : Identify vibrational modes (e.g., C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹) .

- NMR : ¹H/¹³C/¹⁹F NMR resolves indole ring protons (δ 6.8–7.8 ppm), acetic acid protons (δ 3.5–4.0 ppm), and fluorine coupling .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 222.2 for C₁₀H₇FNO₂).

Q. What safety precautions are necessary when handling fluorinated indole derivatives?

- Methodological Answer : Despite limited GHS data for the target compound, analogous indole-acetic acids (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) require respiratory protection (N95 masks), flame-resistant lab coats, and eye/face shields due to potential irritancy . Fluorinated compounds may release HF under thermal stress; neutralization kits and eyewash stations are mandatory .

Advanced Research Questions

Q. How does fluorination at the 2-position alter the electronic and bioactivity profile of indole-3-acetic acid derivatives?

- Methodological Answer : Fluorine’s electronegativity increases electron-withdrawing effects, altering pKa (e.g., acetic acid group) and hydrogen-bonding capacity. Computational studies (DFT/B3LYP/6-311++G**) predict enhanced dipole moments and redox stability . Biologically, fluorination may improve metabolic stability (e.g., reduced CYP450 oxidation) and aryl hydrocarbon receptor (AhR) binding, as seen in anti-inflammatory studies of related compounds .

Q. What computational strategies are used to resolve contradictions in experimental spectroscopic data?

- Methodological Answer : Density Functional Theory (DFT) simulations model vibrational frequencies, NMR chemical shifts, and frontier molecular orbitals (HOMO-LUMO gaps). For example, deviations in FT-IR C=O stretches (theoretical vs. experimental) can arise from solvent effects or crystal packing, addressed via polarizable continuum models (PCM) . Discrepancies in ¹⁹F NMR shifts may require relativistic corrections in calculations .

Q. How can reaction conditions be optimized for scalable synthesis without compromising yield?

- Methodological Answer :

- Catalysis : Use Pd/C or enzyme-mediated fluorination to reduce side reactions.

- Continuous Flow Reactors : Improve heat/mass transfer for exothermic steps (e.g., esterification) .

- DoE (Design of Experiments) : Statistically optimize temperature (50–100°C), solvent (DMF vs. THF), and stoichiometry. Evidence from S-alkylated indole derivatives shows 10–15% yield improvements via NaH-mediated alkylation .

Q. What are the challenges in analyzing metabolic pathways of fluorinated indole derivatives in vivo?

- Methodological Answer : Use isotopic labeling (e.g., ¹⁸F or ²H) and LC-MS/MS to track metabolites. In DN mouse models, 2-(1H-indol-3-yl)acetic acid disrupted tryptophan metabolism, suggesting similar fluorinated analogs may require AhR pathway profiling . Challenges include distinguishing parent compounds from de-fluorinated byproducts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.